CT-2584
Vue d'ensemble
Description
CT-2584 est un agent anticancéreux qui inhibe la signalisation des phospholipides et tue les cellules tumorales par la production d'intermédiaires réactifs de l'oxygène . Il a démontré son efficacité dans la réduction de la croissance tumorale dans différents types de cellules cancéreuses, y compris celles chez les souris SCID .
Méthodes De Préparation
CT-2584 est synthétisé par une série de réactions chimiques impliquant la modification de dérivés de la xanthine. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant la chromatographie liquide haute performance pour la purification .
Analyse Des Réactions Chimiques
CT-2584 subit diverses réactions chimiques, notamment :
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les agents alkylants comme l'iodure de méthyle . Les principaux produits formés à partir de ces réactions sont divers dérivés de this compound avec des activités biologiques modifiées .
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés anticancéreuses. Il s'est révélé prometteur dans le traitement de divers types de cancers, notamment le cancer de la prostate, le cancer de l'ovaire et le carcinome hépatocellulaire . Le composé agit en inhibant les voies de signalisation des phospholipides, ce qui conduit à la production d'espèces réactives de l'oxygène qui tuent les cellules tumorales . De plus, this compound a été utilisé dans la recherche pour étudier le rôle de l'acide phosphatidique dans le métabolisme et la signalisation des cellules cancéreuses .
Mécanisme d'action
This compound exerce ses effets en modulant le métabolisme intracellulaire de l'acide phosphatidique . Il inhibe la signalisation des phospholipides, ce qui conduit à la production d'intermédiaires réactifs de l'oxygène qui induisent la cytotoxicité dans les cellules tumorales . Le composé réduit également l'expression du facteur d'augmentation des cellules tueuses naturelles B dans plusieurs types de cellules tumorales . Ce double mécanisme d'action fait de this compound un puissant agent anticancéreux .
Applications De Recherche Scientifique
CT-2584 has been extensively studied for its anticancer properties. It has shown promise in treating various types of cancer, including prostate cancer, ovarian cancer, and hepatocellular carcinoma . The compound works by inhibiting phospholipid signaling pathways, leading to the production of reactive oxygen species that kill tumor cells . Additionally, this compound has been used in research to study the role of phosphatidic acid in cancer cell metabolism and signaling .
Mécanisme D'action
CT-2584 exerts its effects by modulating the intracellular metabolism of phosphatidic acid . It inhibits phospholipid signaling, leading to the production of reactive oxygen intermediates that induce cytotoxicity in tumor cells . The compound also reduces the expression of natural killer enhancing factor-B in several tumor cell types . This dual mechanism of action makes this compound a potent anticancer agent .
Comparaison Avec Des Composés Similaires
CT-2584 est unique dans sa capacité à moduler le métabolisme de l'acide phosphatidique et à induire la production d'espèces réactives de l'oxygène . Des composés similaires comprennent :
Dérivés de la xanthine : Ces composés partagent une structure de base similaire, mais peuvent avoir des groupes fonctionnels différents qui modifient leur activité biologique.
Inhibiteurs de l'acide phosphatidique : Ces composés inhibent la signalisation de l'acide phosphatidique, mais peuvent ne pas induire la production d'espèces réactives de l'oxygène.
This compound se distingue par son double mécanisme d'action et sa capacité à cibler plusieurs voies impliquées dans la survie des cellules cancéreuses .
Activité Biologique
CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.
This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.
Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines
Cell Line Type | Mean LC50 (µM) | Resistance to Common Drugs |
---|---|---|
Lung | 3.20 | Yes |
Colon | 3.00 | Yes |
Melanoma | 2.50 | Yes |
Renal | 3.80 | Yes |
Ovarian | 3.90 | No |
Breast | 2.70 | No |
Brain | 4.10 | Yes |
Prostate | 3.50 | Yes |
In Vivo Studies
Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .
Table 2: In Vivo Efficacy of this compound
Tumor Model | Treatment Dose (mg/m²) | Tumor Volume Reduction (%) |
---|---|---|
B16 Melanoma | 350 | 65 |
Lewis Lung Carcinoma | 490 | 70 |
Phase I Trials
A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .
Table 3: Adverse Effects Reported in Phase I Trials
Dose Level (mg/m²) | Anorexia (Grade ≥2) | Nausea (Grade ≥2) | Vomiting (Grade ≥2) |
---|---|---|---|
130 | 5 | 5 | 1 |
325 | 2 | 1 | 1 |
585 | 2 | 1 | 1 |
Case Studies
One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.
Pharmacokinetics
Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:
- A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .
- A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .
Table 4: Pharmacokinetic Parameters for this compound
Dose (mg/m²) | Cmax (µg/ml) | AUC (tf) (µg h/ml) | T1/2 (h) |
---|---|---|---|
130 | X | Y | Z |
490 | X | Y | Z |
Propriétés
IUPAC Name |
1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNMZWZGUGFQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936432 | |
Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166981-13-1, 160944-05-8 | |
Record name | CT 2584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CT-2584 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CT-2584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.